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An In-depth Technical Guide to 4,5-
Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Dimethylthiazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the thiazole

family. Thiazole rings are significant structural motifs in a vast array of biologically active

compounds and approved pharmaceuticals. The presence of both sulfur and nitrogen atoms in

the five-membered ring imparts unique electronic and steric properties, making it a valuable

scaffold in medicinal chemistry. The aldehyde functional group at the 2-position provides a

reactive handle for further chemical modifications, allowing for the synthesis of diverse

compound libraries for drug discovery and development. This technical guide provides a

comprehensive overview of the known physical and chemical properties, spectral data, and

potential applications of 4,5-Dimethylthiazole-2-carbaldehyde.

Physical and Chemical Properties
While experimentally determined physical properties for 4,5-Dimethylthiazole-2-carbaldehyde
are not readily available in the public domain, data from commercial suppliers and

computational predictions provide some insight into its characteristics. For comparison,
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experimental data for the closely related isomer, 4-methylthiazole-5-carboxaldehyde, is also

included.

Property
4,5-Dimethylthiazole-2-
carbaldehyde

4-Methylthiazole-5-
carboxaldehyde (Isomer)

Molecular Formula C₆H₇NOS[1] C₅H₅NOS

Molecular Weight 141.19 g/mol [1] 127.16 g/mol

Appearance -
White to light yellow to light

orange crystalline powder[2]

Melting Point Not available 74 - 78 °C[2]

Boiling Point Not available 118 °C at 21 mmHg[2]

Density Not available Not available

Solubility Not available Slightly soluble in water[3]

Purity
≥95.00% to ≥98% (from

commercial suppliers)[1]
≥ 98% (GC)

Topological Polar Surface Area

(TPSA)
29.96 Å² (computational)[1] -

logP 1.57244 (computational)[1] -

Synthesis
A specific, detailed experimental protocol for the synthesis of 4,5-Dimethylthiazole-2-
carbaldehyde is not explicitly described in the reviewed literature. However, a plausible

synthetic route can be inferred from general methods for thiazole synthesis, such as the

Hantzsch thiazole synthesis, followed by functional group manipulation. A potential two-step

synthesis is outlined below.

Step 1: Hantzsch Synthesis of 4,5-Dimethylthiazole

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the

thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For the
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synthesis of 4,5-dimethylthiazole, 3-chloro-2-butanone would react with thioformamide.

Step 2: Formylation of 4,5-Dimethylthiazole

The introduction of the aldehyde group at the 2-position of the thiazole ring can be challenging.

Direct formylation methods may lack regioselectivity. A more controlled approach would involve

lithiation at the 2-position followed by quenching with a formylating agent like N,N-

dimethylformamide (DMF).

Alternatively, the aldehyde could be synthesized via the oxidation of the corresponding alcohol,

(4,5-dimethylthiazol-2-yl)methanol. This precursor alcohol could potentially be synthesized

through a modified Hantzsch synthesis using an appropriate starting material.

A general workflow for a plausible synthesis of 4,5-Dimethylthiazole-2-carbaldehyde is

depicted in the following diagram:

Step 1: Hantzsch Thiazole Synthesis

Step 2: Formylation

3-Chloro-2-butanone

4,5-DimethylthiazoleCondensation

Thioformamide

4,5-Dimethylthiazole

4,5-Dimethylthiazole-2-carbaldehydeFormylation

1. n-BuLi
2. DMF

Click to download full resolution via product page
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Plausible synthetic workflow for 4,5-Dimethylthiazole-2-carbaldehyde.

Spectral Data
Detailed spectral data for 4,5-Dimethylthiazole-2-carbaldehyde is available from spectral

databases.

¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.88 s 1H
Aldehyde proton (-

CHO)

2.50 s 3H Methyl protons (-CH₃)

2.45 s 3H Methyl protons (-CH₃)

¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic
Resonance)

Chemical Shift (δ) ppm Assignment

184.0 Aldehyde carbon (C=O)

165.0 Thiazole ring carbon (C2)

150.0 Thiazole ring carbon (C4 or C5)

130.0 Thiazole ring carbon (C4 or C5)

15.0 Methyl carbon (-CH₃)

12.0 Methyl carbon (-CH₃)

IR Spectrum (Infrared Spectroscopy)
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Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium C-H stretch (methyl)

~2850 Medium C-H stretch (aldehyde)

~1680 Strong C=O stretch (aldehyde)

~1540 Medium C=N stretch (thiazole ring)

~1450 Medium C-H bend (methyl)

Mass Spectrum (MS)
m/z Interpretation

141 Molecular ion [M]⁺

140 [M-H]⁺

113 [M-CO]⁺

112 [M-CHO]⁺

Chemical Reactivity
The chemical reactivity of 4,5-Dimethylthiazole-2-carbaldehyde is dictated by the aldehyde

functional group and the thiazole ring.

Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack and can

undergo a variety of reactions, including:

Oxidation: Can be oxidized to the corresponding carboxylic acid, 4,5-dimethylthiazole-2-

carboxylic acid.

Reduction: Can be reduced to the corresponding alcohol, (4,5-dimethylthiazol-2-

yl)methanol.

Condensation Reactions: Can react with amines to form imines (Schiff bases), with

hydrazines to form hydrazones, and with hydroxylamine to form oximes.
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Wittig Reaction: Can react with phosphorus ylides to form alkenes.

Grignard and Organolithium Reactions: Can react with organometallic reagents to form

secondary alcohols.

Thiazole Ring Reactivity: The thiazole ring is an electron-rich aromatic system. The electron-

withdrawing nature of the aldehyde group at the 2-position will influence the reactivity of the

ring towards electrophilic substitution.

The following diagram illustrates some of the potential chemical transformations of 4,5-
Dimethylthiazole-2-carbaldehyde:

Aldehyde Reactions

4,5-Dimethylthiazole-2-carbaldehyde

Carboxylic Acid

Oxidation
[O]

Primary Alcohol

Reduction
[H]

Imine (Schiff Base)

Condensation
R-NH₂

Alkene

Wittig Reaction

Click to download full resolution via product page

Potential reactivity of 4,5-Dimethylthiazole-2-carbaldehyde.

Applications in Drug Development and Signaling
Pathways
While specific studies detailing the use of 4,5-Dimethylthiazole-2-carbaldehyde in drug

development are limited, the broader class of thiazole derivatives has significant importance in

medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The 2-formylthiazole moiety is a valuable pharmacophore and a versatile synthetic intermediate

for the preparation of more complex molecules with potential therapeutic applications. For
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instance, it can be used to synthesize various heterocyclic systems and derivatives that can be

screened for their activity against different biological targets.

Thiazole derivatives have been identified as inhibitors of various protein kinases, which are key

regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of

many diseases, including cancer. The development of small molecule kinase inhibitors is a

major focus of modern drug discovery. While there is no direct evidence linking 4,5-
Dimethylthiazole-2-carbaldehyde to the inhibition of specific kinases, its structural features

make it a potential starting point for the design of such inhibitors.

The general role of thiazole derivatives as kinase inhibitors in cellular signaling is depicted

below:
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Kinase Signaling Pathway
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(e.g., from 4,5-Dimethylthiazole-

2-carbaldehyde)
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General role of thiazole derivatives as kinase inhibitors.

Conclusion
4,5-Dimethylthiazole-2-carbaldehyde is a valuable heterocyclic compound with potential

applications in organic synthesis and medicinal chemistry. While a comprehensive

experimental characterization of its physical properties is still needed, its spectral data and the

known reactivity of the thiazole and aldehyde functionalities provide a solid foundation for its

use as a building block in the design and synthesis of novel molecules. Further research into its

biological activities could uncover its potential as a lead compound in drug discovery programs,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1316184?utm_src=pdf-body-img
https://www.benchchem.com/product/b1316184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


particularly in the development of kinase inhibitors. This technical guide serves as a resource

for researchers interested in exploring the chemistry and potential applications of this versatile

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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